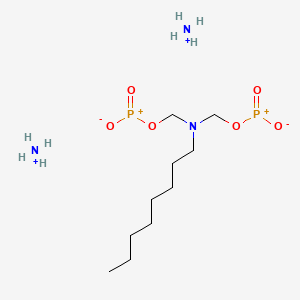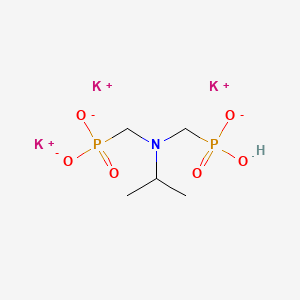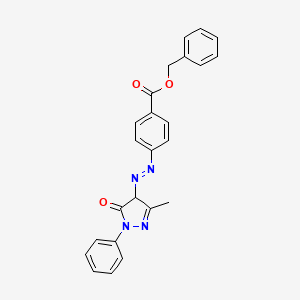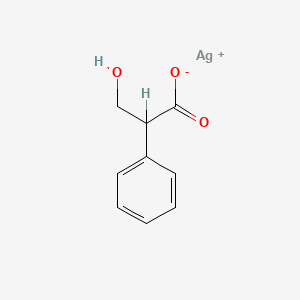
Silver tropate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver tropate is a compound that belongs to the class of tropane alkaloids. Tropane alkaloids are naturally occurring chemical compounds found in various plants, particularly those in the Solanaceae family. These compounds are known for their pharmacological properties, including their use as anticholinergic agents. This compound, specifically, is a derivative of tropane, which is a bicyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silver tropate typically involves the reaction of tropane derivatives with silver salts. One common method is the reaction of tropane with silver nitrate in an aqueous solution. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Silver tropate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of silver.
Reduction: It can be reduced back to its elemental form or other lower oxidation states.
Substitution: this compound can participate in substitution reactions where the tropate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction could produce elemental silver.
Aplicaciones Científicas De Investigación
Silver tropate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on various biological pathways.
Industry: It is used in the production of certain pharmaceuticals and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of silver tropate involves its interaction with biological molecules. Silver ions released from the compound can bind to proteins, nucleic acids, and other cellular components, disrupting their function. This can lead to antimicrobial effects, as the silver ions interfere with essential cellular processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Atropine: A tropane alkaloid with anticholinergic properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Cocaine: A tropane alkaloid known for its stimulant properties.
Uniqueness
Silver tropate is unique in that it combines the properties of tropane alkaloids with the antimicrobial effects of silver. This dual functionality makes it a compound of interest in various fields of research, particularly in developing new antimicrobial agents.
Propiedades
Número CAS |
18947-02-9 |
|---|---|
Fórmula molecular |
C9H9AgO3 |
Peso molecular |
273.03 g/mol |
Nombre IUPAC |
silver;3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Ag/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
SJOYIZFQUBFRRL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(CO)C(=O)[O-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




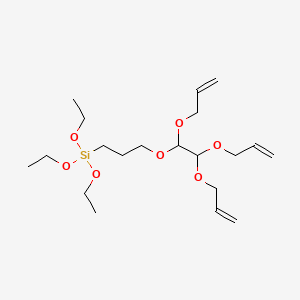
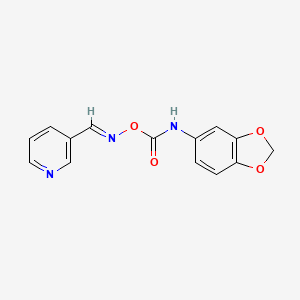
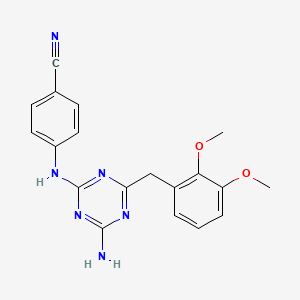
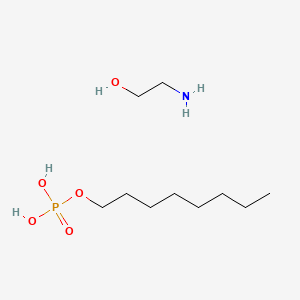
![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)


